

Application Notes and Protocols for (Rac)-LM11A-31 In Vivo Experiments

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Compound of Interest

Compound Name: (Rac)-LM11A-31

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These application notes provide a comprehensive overview and detailed protocols for the in vivo use of **(Rac)-LM11A-31**, a small molecule modulator of the p75 neurotrophin receptor (p75NTR). LM11A-31 has demonstrated neuroprotective effects in a variety of animal models of neurodegenerative diseases and injury.^{[1][2][3]}

Introduction

(Rac)-LM11A-31 is an orally available and brain-penetrant compound that selectively binds to the p75NTR.^{[2][4]} Its mechanism of action involves modulating p75NTR signaling to promote cell survival pathways and inhibit apoptotic signals.^{[1][2]} This compound has shown therapeutic potential in preclinical models of Alzheimer's disease, Huntington's disease, spinal cord injury, traumatic brain injury, stroke, and peripheral neuropathy.^{[1][2]} LM11A-31 has been shown to reduce neurite dystrophy, decrease neuroinflammation, and improve functional outcomes in these models.^{[4][5][6]}

Data Presentation

The following tables summarize the quantitative data from various in vivo studies using **(Rac)-LM11A-31**.

Table 1: **(Rac)-LM11A-31** Dosing and Administration in Rodent Models

Animal Model	Species	Route of Administration	Dosage	Treatment Duration	Reference
Alzheimer's Disease (APPL/S)	Mouse	Oral Gavage	50 mg/kg/day	3 months	[5]
Alzheimer's Disease (Tg2576)	Mouse	Drinking Water	75 mg/kg/day (targeted)	3 months	[5] [7]
Alzheimer's Disease (APPL/S)	Mouse	Oral Gavage	10 or 50 mg/kg/day	3 months	[8]
Huntington's Disease (R6/2)	Mouse	Oral Gavage	50 mg/kg/day (5-6 days/week)	7-8 weeks	[6]
Spinal Cord Injury	Mouse	Oral Gavage	10, 25, or 100 mg/kg (twice daily)	From 4 hours post-injury to study completion	[8]
Stroke (MCAO)	Mouse	Oral Gavage	50 mg/kg	Started 1 week post-stroke for up to 12 weeks	[6]
Peripheral Neuropathy (Cisplatin-induced)	Mouse	Intraperitoneal (i.p.)	25 or 50 mg/kg (once daily)	10 weeks	[6]
Aging	Mouse	Oral Gavage	50 mg/kg/day	Started at 15-18 months of age	[8]
Diabetes (Streptozotoci	Mouse	Oral Gavage	50 mg/kg (every 48h)	4 weeks	[9]

n-induced)

Table 2: Pharmacokinetic Properties of **(Rac)-LM11A-31** in Mice

Parameter	Value	Condition	Reference
Peak Brain Concentration	~1.08 µmol/L	Single 50 mg/kg oral dose	[4][10]
Time to Peak Brain Concentration	~30 minutes	Single 50 mg/kg oral dose	[4][10]
Brain Half-life	3-4 hours	Single 50 mg/kg oral dose	[4][10]
Brain Concentration (Chronic Dosing)	~1.9 µmol/L	50 mg/kg/day for 2 weeks (oral gavage)	[10]
Brain Concentration (Drinking Water)	256 ± 66 nM	Targeted dose of 75 mg/kg/day for 3 weeks	[5][7]

Experimental Protocols

Alzheimer's Disease Mouse Model Protocol

This protocol is based on studies using the APPL/S and Tg2576 mouse models of Alzheimer's disease.[5][6]

a. Animal Models:

- APPL/S mice (Thy-1 hAPPLond/Swe)
- Tg2576 mice

b. **(Rac)-LM11A-31** Preparation and Administration:

- Oral Gavage (APPL/S mice): Dissolve LM11A-31 in sterile water.[5] Administer a daily dose of 50 mg/kg via oral gavage.[5] To aid absorption, food can be withheld for 4 hours prior to dosing.[5]

- Drinking Water (Tg2576 mice): Dissolve LM11A-31 in the drinking water to achieve a targeted dose of 75 mg/kg/day.[5][7] The concentration in the water should be calculated based on the average daily water consumption of the mice. Water bottles should be refilled every 3 days.[5][7]

c. Treatment Paradigms:

- Mid-stage pathology (APPL/S): Begin treatment in 6-8 month old mice and continue for 3 months.[5]
- Late-stage pathology (APPL/S): Initiate treatment in 12-13 month old mice and continue for 1 month.[5]
- Tg2576 mice: Start treatment at 14 months of age and continue for 3 months.[5]

d. Outcome Measures:

- Behavioral Testing:
 - Y-maze: To assess spatial working memory.[4]
 - Novel Object Recognition: To evaluate recognition memory.[4]
- Histological Analysis:
 - Immunohistochemistry for cholinergic neurites (e.g., using ChAT antibody) in the basal forebrain and cortex.[5]
 - Quantification of dystrophic neurites.[4][5]
 - Analysis of p75NTR protein levels in the basal forebrain.[5]
 - Thioflavin S staining for amyloid plaques.[4]

Stroke Mouse Model Protocol

This protocol is based on a study using a middle cerebral artery occlusion (MCAO) mouse model.[6]

a. Animal Model:

- Male mice subjected to transient middle cerebral artery occlusion.

b. **(Rac)-LM11A-31** Preparation and Administration:

- Dissolve LM11A-31 in sterile water.
- Administer a dose of 50 mg/kg via oral gavage.[\[6\]](#)

c. Treatment Paradigm:

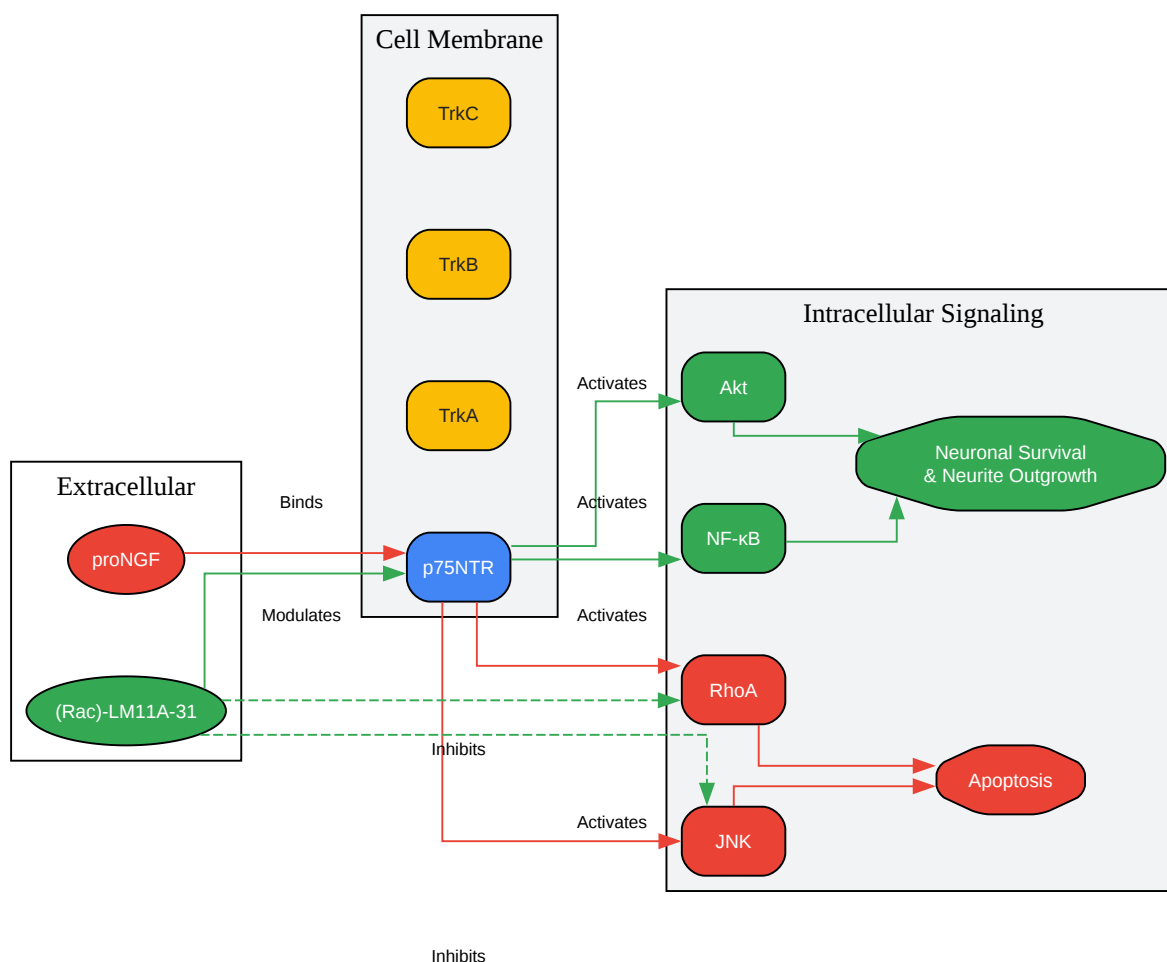
- Begin treatment 1 week after the stroke and continue for up to 12 weeks.[\[6\]](#)

d. Outcome Measures:

- Functional Recovery:
 - Ladder test: To assess motor function.[\[6\]](#)
 - Nest construction test: To evaluate sensorimotor and cognitive function.[\[6\]](#)
 - Open field test: To measure locomotor activity and anxiety-like behavior.[\[6\]](#)
- Histological and Biochemical Analysis:
 - Measurement of brain atrophy.[\[6\]](#)
 - Assessment of neurodegeneration and tau pathology.[\[6\]](#)
 - Analysis of microglial activation.[\[6\]](#)
 - Measurement of neurotransmitter levels (serotonin, acetylcholine, dopamine).[\[6\]](#)

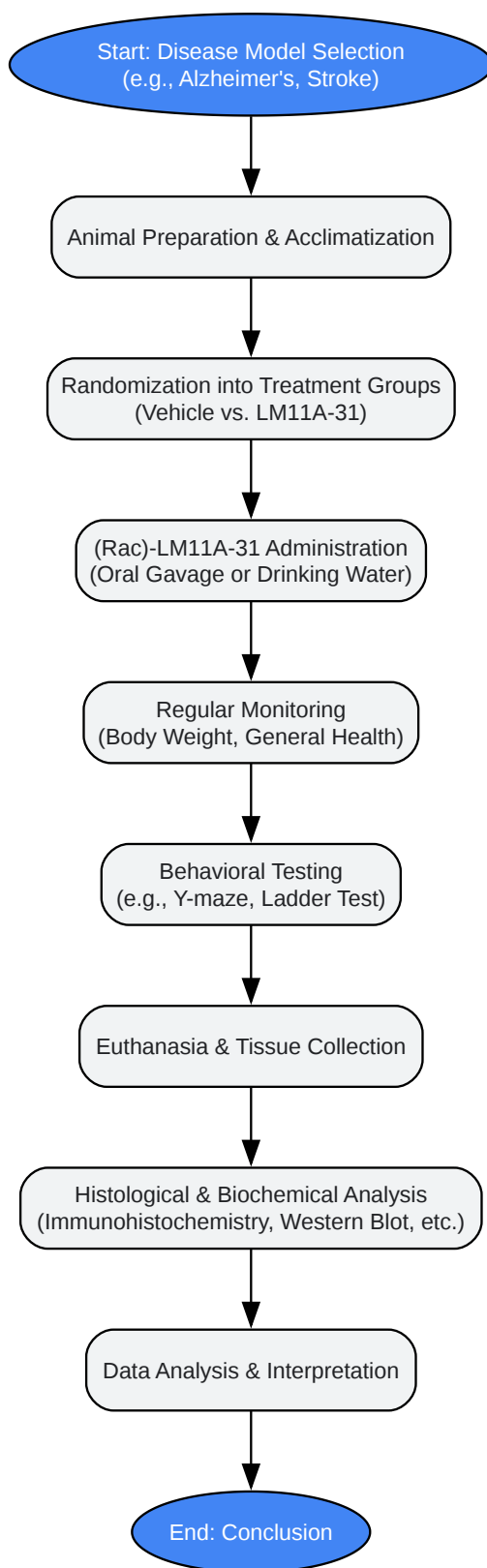
Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathway of **(Rac)-LM11A-31** and a typical experimental workflow.



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Caption: **(Rac)-LM11A-31** signaling pathway modulation.



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